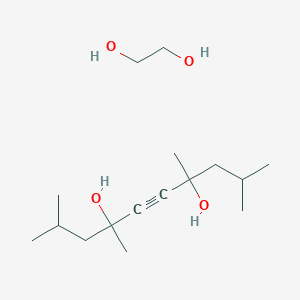

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate

Beschreibung

This compound is characterized by two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . It is widely used in various industries due to its unique amphiphilic properties.

Eigenschaften

CAS-Nummer |

9014-85-1 |

|---|---|

Molekularformel |

C18H34O4 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |

InChI |

InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |

InChI-Schlüssel |

JIMHRFRMUJZRFD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |

Kanonische SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |

Andere CAS-Nummern |

9014-85-1 |

Piktogramme |

Corrosive; Irritant |

Synonyme |

SURFYNOL 440 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the reaction of acetylene with isobutylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve the use of ethoxylation, where ethylene oxide is added to the compound to enhance its surfactant properties .

Analyse Chemischer Reaktionen

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has numerous scientific research applications. In chemistry, it is used as a surfactant and wetting agent. In biology, it is employed in the formulation of various biochemical assays. In medicine, it is used in the development of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. In industry, it is used in the production of paints, coatings, and adhesives .

Wirkmechanismus

The mechanism of action of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves its ability to reduce surface tension. This property makes it an effective wetting agent, defoamer, and emulsifier. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, facilitating the formation of stable emulsions .

Vergleich Mit ähnlichen Verbindungen

2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate is unique due to its specific structure, which provides both hydrophilic and hydrophobic properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol. These compounds also possess surfactant properties but differ in their molecular structures and specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.